Home > Products > Screening Compounds P13362 > Oxyntomodulin (porcine, bovine)
Oxyntomodulin (porcine, bovine) - 62340-29-8

Oxyntomodulin (porcine, bovine)

Catalog Number: EVT-242132
CAS Number: 62340-29-8
Molecular Formula: C192H295N61O60S
Molecular Weight: 4450 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 37-amino acid peptide derived from the C-terminal of GLICENTIN. It is mainly produced by the INTESTINAL L CELLS. Oxyntomodulin can reduce digestive secretions, delay gastric emptying, and reduced food intake.

Collagen

Relevance: Although not structurally similar to oxyntomodulin (porcine, bovine), collagen is a significant component of the extracellular matrix in both porcine and bovine tissues. Several abstracts discuss the use of these tissues as bioprosthetic materials, highlighting the importance of collagen in their biomechanical properties. For instance, one study compared porcine and bovine pericardium for bioprosthetic heart valves, emphasizing the role of collagen fiber alignment and mechanical properties . Other studies investigated porcine and bovine collagen as scaffolds for tissue engineering applications, further demonstrating its relevance in the context of these animal models. .

Heparin

Relevance: While structurally dissimilar to oxyntomodulin (porcine, bovine), heparin is relevant in the context of comparing porcine and bovine tissues. Several abstracts discuss the analysis and characterization of heparin derived from different animal sources, including bovine intestinal mucosa, bovine lung, and porcine intestinal mucosa. These studies aim to understand the structural-activity relationships and potential biosimilarity between heparin from different species, particularly as alternative sources to porcine heparin are being explored.

Lactoferrin

Relevance: Although not structurally related to oxyntomodulin (porcine, bovine), lactoferrin is relevant due to its presence in both bovine and porcine tissues and its potential applications in livestock health. One abstract investigated the ability of bovine and porcine lactoferrin to inhibit the growth of enterotoxigenic Escherichia coli (ETEC) strains, which are a major cause of postweaning diarrhea in piglets. The study highlights the antimicrobial properties of lactoferrin and its potential as an alternative strategy to antibiotics in controlling ETEC infections in pigs.

Source and Classification

Oxyntomodulin is classified as a gut hormone, specifically an incretin, which plays a crucial role in glucose metabolism and appetite regulation. It is mainly synthesized in the intestines of porcine and bovine species, where it is released in response to nutrient ingestion . The peptide's classification as a glucagon-like substance highlights its functional similarities with glucagon, although it exhibits distinct physiological effects due to its unique structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxyntomodulin typically involves solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:

  1. Activation: Each amino acid is activated using coupling agents to facilitate the formation of peptide bonds.
  2. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support.
  3. Purification: The crude peptide product undergoes purification techniques such as high-performance liquid chromatography to isolate the desired compound.

Recent advancements have also focused on modifying oxyntomodulin derivatives to enhance stability against enzymatic degradation, particularly by dipeptidyl peptidase IV (DPP-IV), which significantly impacts its bioactivity .

Molecular Structure Analysis

Structure and Data

The molecular structure of oxyntomodulin consists of a linear chain of 37 amino acids with specific functional groups that contribute to its biological activity. The sequence includes:

  • Glucagon Sequence: The first 29 amino acids correspond to the glucagon sequence.
  • C-terminal Extension: An octapeptide tail that influences receptor binding and biological activity.

The presence of this carboxy-terminal extension is critical as it differentiates oxyntomodulin from glucagon, affecting its receptor activation profile and metabolic effects .

Chemical Reactions Analysis

Reactions and Technical Details

Oxyntomodulin undergoes several biochemical reactions that are crucial for its functionality:

  1. Receptor Binding: Oxyntomodulin acts as an agonist for both the glucagon-like peptide-1 receptor and the glucagon receptor, leading to increased intracellular cyclic adenosine monophosphate levels.
  2. Enzymatic Degradation: The peptide is susceptible to degradation by DPP-IV, which can limit its therapeutic efficacy. Modifications to its structure have been explored to enhance resistance against such degradation .
  3. Signal Transduction: Activation of these receptors leads to various downstream signaling pathways that regulate glucose metabolism and appetite control.
Mechanism of Action

Process and Data

Oxyntomodulin's mechanism of action involves dual receptor activation:

  • Glucagon-Like Peptide-1 Receptor Activation: This leads to increased insulin secretion from pancreatic beta cells, reduced gastric emptying, and decreased appetite.
  • Glucagon Receptor Activation: While this can promote gluconeogenesis, oxyntomodulin's simultaneous action on the glucagon-like peptide-1 receptor mitigates potential hyperglycemic effects .

Studies have shown that oxyntomodulin infusion improves glucose tolerance in individuals with type 2 diabetes mellitus, highlighting its potential as a therapeutic agent for metabolic disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxyntomodulin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4000 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: The presence of specific amino acid residues affects its stability; modifications can enhance resistance against proteolytic enzymes.

Analyses indicate that structural modifications can significantly impact both pharmacokinetics and pharmacodynamics, influencing factors such as half-life and receptor binding affinity .

Applications

Scientific Uses

Oxyntomodulin has significant applications in scientific research, particularly in studies related to obesity and diabetes management:

  • Weight Loss Treatments: Due to its ability to reduce appetite and increase energy expenditure, oxyntomodulin analogs are being investigated as potential treatments for obesity .
  • Diabetes Management: Its dual agonistic properties make it a candidate for developing new therapies targeting both weight loss and glycemic control in type 2 diabetes patients .
  • Pharmacological Research: Oxyntomodulin analogs are being developed to explore their effects on metabolic regulation further, with ongoing studies focusing on optimizing their pharmacological profiles for clinical use .
Introduction to Oxyntomodulin (OXM)

Discovery and Historical Context of OXM in Porcine and Bovine Species

The identification of OXM traces back to investigations of "enteroglucagon" – intestinal peptides exhibiting glucagon-like immunoreactivity. Initial characterization in the early 1980s revealed that one such moiety contained the complete glucagon sequence with a C-terminal octapeptide extension (intervening peptide-1, IP-1). This structural configuration was confirmed in both porcine and bovine intestinal extracts. The peptide was subsequently named oxyntomodulin for its potent inhibitory effect on gastric acid secretion in gastric oxyntic glands, a property distinct from glucagon itself [4] [7]. Early functional studies demonstrated that OXM effectively modulated gastric acid secretion in various mammalian models, including pigs and cattle, establishing its role as an enterogastrone [4]. The purification and sequencing of porcine and bovine OXM followed shortly thereafter, confirming their structural similarity to human OXM while identifying subtle but functionally significant interspecies variations in the mid- and C-terminal regions [4] [7]. These discoveries laid the foundation for understanding OXM's unique physiological profile distinct from other proglucagon-derived peptides like glucagon or GLP-1.

Structural Characteristics and Sequence Variations

Primary Structure of Porcine and Bovine OXM

The primary structure of OXM comprises the complete 29-amino acid glucagon sequence followed by an 8-amino acid C-terminal extension (IP-1). This configuration is conserved across mammalian species, though specific residue variations occur:

  • Porcine OXM: Exhibits a single amino acid substitution at position 18 (Ser → Asn) compared to the human sequence. The C-terminal octapeptide (positions 30-37) shows high conservation (Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala) [4].
  • Bovine OXM: Shares identical glucagon sequence (positions 1-29) with porcine OXM but displays a conservative substitution in the C-terminal extension at position 35 (Asn → Asp). This modification potentially influences receptor binding kinetics and proteolytic stability [4] [9].
  • Key Functional Domains: The N-terminal region (1-12) is critical for glucagon receptor (GCGR) activation, while residues 15-30 contribute significantly to GLP-1 receptor (GLP-1R) binding. The C-terminal extension stabilizes the peptide structure and modulates receptor affinity [4].

Table 1: Comparative Primary Structures of Oxyntomodulin

PositionHumanPorcineBovineFunctional Significance
1HisHisHisN-terminal receptor activation
18SerAsnAsnStructural stability
29ThrThrThrGlucagon sequence terminus
30LysLysLysC-terminal extension start
33ArgArgArgBasic residue cluster
35AsnAsnAspCharge modification
37AlaAlaAlaC-terminus

Post-Translational Modifications and Stability

OXM undergoes several critical post-translational modifications (PTMs) that significantly influence its bioactivity, receptor selectivity, and plasma half-life:

  • DPP-IV Susceptibility: Like GLP-1, both porcine and bovine OXM contain the DPP-IV recognition motif (His¹-Ala²-Glu³), rendering them susceptible to N-terminal truncation by this ubiquitous enzyme. This cleavage produces OXM(3-37), which exhibits reduced insulinotropic activity and altered receptor activation profiles [4] [10]. Structural analyses reveal that porcine OXM demonstrates slightly enhanced DPP-IV resistance compared to the human peptide, potentially due to local conformational differences around the cleavage site [4].
  • Prohormone Convertase Processing: OXM is liberated from proglucagon through the action of prohormone convertase 1/3 (PC1/3) in intestinal L-cells. This enzymatic cleavage occurs at monobasic (Arg⁷¹) and dibasic (Lys⁷⁰-Arg⁷¹) sites, generating the bioactive peptide with an exposed C-terminal alanine [4] [7].
  • C-terminal Amidation: Unlike some bioactive peptides, OXM retains a free C-terminal carboxyl group in its naturally processed form. Synthetic analogues often incorporate C-terminal amidation to enhance metabolic stability and prolong biological activity [4].
  • Oxidation and Aggregation: Methionine residues at positions 5 and 10 (within the glucagon sequence) are susceptible to oxidation, potentially leading to structural alterations and reduced bioactivity. This instability presents challenges for pharmaceutical development [10].

Table 2: Key Post-Translational Modifications Affecting Porcine/Bovine OXM

Modification TypeSite(s)Enzyme(s) InvolvedFunctional ConsequenceStabilization Strategies
Dipeptidyl peptidase-IV (DPP-IV) cleavageHis¹-Ala²DPP-IVGenerates inactive OXM(3-37), reduces insulinotropic activityDPP-IV inhibitors, N-terminal modifications (e.g., Ser² substitution)
Endopeptidase cleavageMultiple sitesNeutral endopeptidase (NEP 24.11)Inactivation and clearanceNEP inhibitors, cyclization strategies
Methionine oxidationMet⁵, Met¹⁰Reactive oxygen speciesReduced receptor binding affinity, aggregationLyophilized formulations, antioxidant excipients
C-terminal processingC-terminal Ala³⁷CarboxypeptidasesPotential reduction in stabilityC-terminal amidation

Phylogenetic Conservation and Evolutionary Significance

The proglucagon gene (Gcg) demonstrates remarkable evolutionary conservation across vertebrate species, with OXM emerging as a functionally significant product in mammals. Comparative analyses reveal:

  • Sequence Conservation: The glucagon moiety of OXM (positions 1-29) is more highly conserved than the C-terminal extension across mammalian species. Bovine and porcine OXM share >95% sequence identity with human OXM in the glucagon domain, while the C-terminal extension exhibits greater variability, particularly at position 35 [3] [4]. This conservation pattern suggests strong evolutionary pressure to maintain glucagon-related functions while allowing species-specific adaptation in the C-terminal region.
  • Functional Divergence: While the glucagon sequence serves primarily glycemic functions in pancreatic alpha cells, its incorporation into OXM within intestinal L-cells acquired additional regulatory roles in gastric function and energy balance. This represents a fascinating example of gene product neofunctionalization through differential post-translational processing [3] [7].
  • Evolutionary Trajectory: Analysis of Gcg genes across vertebrates reveals that the OXM-like sequence originated early in vertebrate evolution. Teleost fish possess separate glucagon and GLP-1 genes but lack a true OXM equivalent. In amphibians and reptiles, OXM-like peptides appear, with full conservation of the 37-amino acid structure established in mammals [3] [6]. This conservation suggests important physiological roles preserved across mammalian lineages.
  • Receptor Co-evolution: The dual receptor activation profile (GLP-1R and GCGR) appears to be a mammalian adaptation. The preservation of OXM's ability to activate both receptors in porcine, bovine, and human systems indicates this bifunctionality confers significant evolutionary advantages, potentially related to its superior effects on energy expenditure compared to selective GLP-1R agonists [3] [4] [6].

Table 3: Evolutionary Conservation of Oxyntomodulin Elements

Structural/Functional ElementConservation in MammalsFish/Amphibian CounterpartsFunctional Implications
Glucagon sequence (1-29)High (>90% identity)Glucagon peptide (separate gene)Maintains glycogenolytic/gluconeogenic capacity
C-terminal extension (30-37)Moderate (60-80% identity)Absent or highly divergentSpecies-specific modulation of receptor selectivity and stability
DPP-IV cleavage site (H¹A²E³)Absolute conservationVaried N-terminal sequencesConstraint for incretin function preservation
GLP-1 receptor activationConserved in eutherian mammalsAbsent in teleosts; partial in amphibiansCo-evolution with GLP-1R expression patterns
Glucagon receptor activationStrong conservationPresent but divergent affinityMaintenance of metabolic flexibility

The structural and functional conservation of OXM across porcine, bovine, and human species underscores its fundamental physiological importance in mammalian metabolism. Species-specific variations, particularly in the C-terminal extension and susceptibility to proteolytic degradation, provide valuable insights for engineering stabilized analogues with enhanced therapeutic potential. The evolutionary trajectory of OXM highlights how gene sharing and differential processing can yield peptides with distinct and complementary biological activities from a single genetic locus [3] [4] [6].

Properties

CAS Number

62340-29-8

Product Name

Oxyntomodulin (porcine, bovine)

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C192H295N61O60S

Molecular Weight

4450 g/mol

InChI

InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1

InChI Key

DDYAPMZTJAYBOF-ZMYDTDHYSA-N

Synonyms

Alternative Names: Glucagon (1-37), Enteroglucagon

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.